Endolide F

GPCR pharmacology Vasopressin receptor Cyclic peptide natural products

Endolide F (Compound is a proline-containing cyclic tetrapeptide belonging to the endolide family, first isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04. The compound is characterized by the presence of the unusual amino acid N-methyl-3-(3-furyl)-alanine within its macrocyclic backbone.

Molecular Formula C25H32N4O6
Molecular Weight 484.5 g/mol
Cat. No. B12362015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndolide F
Molecular FormulaC25H32N4O6
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=COC=C3)CC4=COC=C4)C
InChIInChI=1S/C25H32N4O6/c1-15(2)21-25(33)28(3)20(12-17-7-10-35-14-17)23(31)26-18(11-16-6-9-34-13-16)24(32)29-8-4-5-19(29)22(30)27-21/h6-7,9-10,13-15,18-21H,4-5,8,11-12H2,1-3H3,(H,26,31)(H,27,30)/t18-,19-,20+,21-/m0/s1
InChIKeyINUAEEFSGGEQCW-BURNTYAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endolide F for Scientific Procurement: A Proline-Containing Cyclic Tetrapeptide V1A Antagonist from Marine Fungus


Endolide F (Compound 2) is a proline-containing cyclic tetrapeptide belonging to the endolide family, first isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04 [1]. The compound is characterized by the presence of the unusual amino acid N-methyl-3-(3-furyl)-alanine within its macrocyclic backbone [1]. Endolide F has been identified as a moderate antagonist of the arginine vasopressin V1A receptor, a member of the G protein-coupled receptor (GPCR) superfamily [1]. Its molecular formula is C₂₅H₃₂N₄O₆, with a molecular weight of 484.5 g/mol .

Why In-Class Endolide Substitution Is Not Permissible: Endolide F's Differentiated Bioactivity Profile


The endolide family comprises structurally related N-methylated cyclic tetrapeptides that share the rare 3-(3-furyl)-alanine residue [1]. Despite this common scaffold, individual members of this class exhibit sharply divergent receptor interaction profiles that preclude functional interchangeability. Endolide A demonstrates affinity for the vasopressin V1A receptor (Kᵢ = 7.04 μM) but lacks antagonistic activity [2]; Endolide B is selective for the serotonin 5HT₂b receptor (Kᵢ = 0.77 μM) with no V1A affinity [2]; and Endolide E shows no detectable activity at the V1A receptor whatsoever [1]. In contrast, Endolide F uniquely functions as a moderate antagonist of the V1A receptor within this chemical series [1]. This pronounced functional divergence—from agonism to antagonism to no activity—arising from subtle structural variations demonstrates that endolide analogs cannot be considered functionally equivalent substitutes for V1A-targeted investigations.

Endolide F Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Procurement Decisions


Endolide F Versus Endolide E: V1A Antagonist Activity in Direct Functional Comparison

In a direct functional assessment, Endolide F exhibited moderate antagonist activity at the arginine vasopressin V1A receptor, whereas Endolide E—a structurally related proline-containing endolide isolated from the same fungal source—showed no detectable activity at the same receptor [1]. This qualitative functional difference was established through targeted isolation and subsequent bioactivity evaluation of both compounds from Stachylidium bicolor 293 K04 [1].

GPCR pharmacology Vasopressin receptor Cyclic peptide natural products

Endolide F Versus Endolide A: Functional Antagonism Versus Binding Affinity in V1A Receptor Engagement

Endolide A binds to the vasopressin V1A receptor with a Kᵢ of 7.04 μM in radioligand binding assays but does not exhibit antagonist activity at this receptor [1]. Endolide F, in contrast, has been characterized as a moderate antagonist of the V1A receptor [2]. The distinction between binding affinity (Endolide A) and functional antagonism (Endolide F) at the same molecular target highlights divergent pharmacological modes.

Vasopressin receptor pharmacology GPCR signaling Cyclic tetrapeptide structure-activity relationships

Endolide F Versus Endolide B: Target Selectivity Differentiation at GPCRs

Endolide B exhibits no affinity for the vasopressin V1A receptor but instead demonstrates selectivity toward the serotonin receptor 5HT₂b with a Kᵢ of 0.77 μM [1]. Endolide F, by contrast, acts as a moderate antagonist of the arginine vasopressin V1A receptor [2]. These two endolide family members thus display orthogonal GPCR target engagement profiles.

GPCR selectivity Vasopressin versus serotonin receptors Chemical probe specificity

Endolide F Structural Differentiator: Proline Residue Distinguishes Endolides E/F from Endolides A–D

Endolides E and F are distinguished from the previously characterized endolides A–D by the incorporation of a proline residue within their cyclic tetrapeptide backbones, classifying them as proline-containing endolides [1]. Endolides A–D lack this proline residue and instead contain alternative amino acid compositions [2]. This structural modification likely contributes to the observed differences in receptor interaction profiles between the proline-containing and non-proline-containing endolide subfamilies.

Cyclic peptide structure Proline-containing lactone N-methylation patterns

Endolide F Discovery Methodology: MassQL-Guided Targeted Isolation for Enhanced Analytical Traceability

Endolide F was discovered and isolated using an integrated MassQL (Mass Spec Query Language) molecular networking approach, wherein endolide-specific fragment pattern searches guided the targeted isolation of this proline-containing analog from Stachylidium bicolor 293 K04 [1]. This analytical methodology provides substructural annotation that facilitates the reliable identification of Endolide F and distinguishes it from co-occurring metabolites in complex fungal extracts [1]. In contrast, earlier endolides A and B were isolated via conventional bioactivity-guided fractionation [2].

Mass spectrometry Molecular networking Natural product dereplication

Endolide F Family-Wide Biosynthetic Context: NRPS-Derived Furylalanine Pharmacophore

Endolide F belongs to a broader class of cyclopeptides that contain the pharmacophoric 3-furylalanine (Fua) residue, which is biosynthesized by nonribosomal peptide synthetases (NRPS) [1]. The Fua moiety has been identified as a critical pharmacophoric element across diverse cyclopeptide families, including the endolides, bingchamides, and rhizonins [1]. Endolide F thus represents a member of this mechanistically unified biosynthetic family, distinguished from non-Fua-containing cyclic peptides by the presence of this unusual amino acid building block.

Natural product biosynthesis Nonribosomal peptide synthetases Furylalanine-containing cyclopeptides

Endolide F Scientific Procurement: Evidence-Backed Research and Industrial Application Scenarios


Vasopressin V1A Receptor Antagonist Screening and GPCR Pharmacology

Endolide F is the only characterized member of the endolide family that functions as a moderate antagonist of the arginine vasopressin V1A receptor, whereas Endolide E shows no activity and Endolide A exhibits binding affinity without antagonism [1][2]. Procurement of Endolide F is therefore essential for any screening campaign or pharmacological study requiring a V1A antagonist tool compound derived from the endolide natural product class.

Structure-Activity Relationship Studies of Proline-Containing Cyclic Tetrapeptides

Endolide F, along with Endolide E, represents the proline-containing subfamily of endolides, structurally distinguished from endolides A–D by the presence of a proline residue in the macrocyclic backbone [1]. Researchers investigating the structural determinants of GPCR interaction within N-methylated cyclic tetrapeptides should procure Endolide F to access this differentiated chemotype and to enable direct structural comparisons with non-proline-containing analogs.

Furylalanine Pharmacophore Characterization and Biosynthetic Studies

Endolide F contains the rare amino acid N-methyl-3-(3-furyl)-alanine (Fua), a pharmacophoric moiety whose biosynthesis has been elucidated through genome sequencing and gene inactivation studies of related NRPS systems [1][3]. Procurement of Endolide F enables investigations into the structure-activity contributions of the Fua residue, comparative bioactivity assessments against Fua-lacking control peptides, and studies of NRPS-mediated cyclopeptide assembly mechanisms.

Mass Spectrometry Method Development and Natural Product Dereplication

The discovery of Endolide F employed a MassQL-integrated molecular networking approach that established a defined substructural fragment signature for this compound [1]. Researchers developing mass spectrometry-based dereplication workflows or building spectral libraries for marine-derived fungal metabolites can utilize Endolide F as a validated reference standard for method optimization and compound identification in complex extracts.

Technical Documentation Hub

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